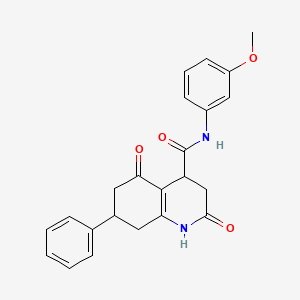

2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide

Beschreibung

This compound belongs to the hexahydroquinoline carboxamide family, characterized by a partially hydrogenated quinoline core. Key structural features include a 2-hydroxy group, a 5-oxo moiety, a 7-phenyl substituent, and an N-(3-methoxyphenyl) carboxamide group.

Eigenschaften

Molekularformel |

C23H22N2O4 |

|---|---|

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

N-(3-methoxyphenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |

InChI |

InChI=1S/C23H22N2O4/c1-29-17-9-5-8-16(12-17)24-23(28)18-13-21(27)25-19-10-15(11-20(26)22(18)19)14-6-3-2-4-7-14/h2-9,12,15,18H,10-11,13H2,1H3,(H,24,28)(H,25,27) |

InChI-Schlüssel |

FQPKTZWQTAJCCH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of N-hydroxy-N-(2-oxoalkyl)amides in the presence of a base such as t-BuOK . The reaction conditions, including temperature and solvent, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing cost-effective processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Wissenschaftliche Forschungsanwendungen

2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anti-proliferative activity and interactions with DNA and proteins.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Biological Studies: Its interactions with biological molecules, such as DNA and proteins, are of interest for understanding its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function . Additionally, it can bind to proteins, affecting their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural, physicochemical, and biological differences between the target compound and its analogs.

Structural and Physicochemical Differences

- Substituent Effects: Hydroxy/Methoxy Groups: The target compound’s 2-hydroxy and 3-methoxyphenyl groups enhance hydrogen bonding and moderate lipophilicity, whereas B7 and B8 use thiazole rings (electron-deficient heterocycles) for π-π stacking and enzyme inhibition . Aromatic Moieties: The 7-phenyl group in the target compound and 421567-39-7 may improve metabolic stability compared to B7/B8’s simpler aryl groups .

Molecular Weight and Solubility :

Biologische Aktivität

2-Hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique chemical structure and biological properties. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a carboxamide group, which contribute to its diverse biological activities.

Molecular Structure

- Molecular Formula : C23H22N2O4

- Molecular Weight : 390.4 g/mol

- IUPAC Name : 2-Hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide

Functional Groups

The compound contains several functional groups that are crucial for its biological activity:

- Hydroxy (-OH) group

- Methoxy (-OCH₃) group

- Carboxamide (-CONH₂) group

These groups enable interactions with various biological targets such as enzymes and receptors.

Research indicates that this compound exhibits significant anti-proliferative effects , particularly through its ability to intercalate into DNA. This intercalation disrupts the DNA structure and function, which can lead to therapeutic applications in cancer treatment. The compound's interactions with proteins and enzymes also suggest potential roles in modulating various biochemical pathways.

Anti-Cancer Properties

Studies have demonstrated that 2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide can inhibit cancer cell proliferation. Its mechanism involves:

- DNA Intercalation : Disrupting normal DNA replication and transcription.

- Enzyme Inhibition : Modulating the activity of key enzymes involved in cancer progression.

Comparative Studies

Comparative studies with other quinoline derivatives have shown that this compound has distinct advantages due to its specific structural features. For instance:

| Compound | Activity Type | Mechanism |

|---|---|---|

| Quinoline Derivative A | Anti-inflammatory | COX inhibition |

| Quinoline Derivative B | Antimicrobial | DNA gyrase inhibition |

| 2-Hydroxy-N-(3-methoxyphenyl)-5-oxo... | Anti-cancer | DNA intercalation |

Study 1: Anti-Proliferative Effects

A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be lower than those of standard chemotherapeutic agents.

Study 2: Interaction with Biological Targets

Another investigation focused on the binding affinity of this compound towards specific enzymes involved in cancer metabolism. Results showed that it effectively inhibited enzyme activity by binding to their active sites, thus preventing substrate access and subsequent reactions.

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions including:

- Cyclization of N-hydroxy-N-(2-oxoalkyl)amides using bases like t-BuOK.

- Condensation reactions followed by cyclization and functional group modifications.

These methods are crucial for optimizing yield and purity during the production process.

Potential Applications

Given its biological activity, 2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide holds promise for:

- Development of new anti-cancer therapeutics.

- Applications in drug design targeting specific molecular pathways involved in disease progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key reaction parameters should be prioritized?

- Methodology : Multi-step organic synthesis is typically employed, involving cyclocondensation reactions and functional group modifications. Key parameters include:

- Temperature control : Optimal ranges (e.g., 60–80°C) to balance reaction rate and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reaction efficiency .

- Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization steps .

- Characterization : Intermediate products should be monitored via TLC, and final purity assessed using HPLC (>95% purity threshold) .

Q. How can spectroscopic methods be applied to confirm the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm) .

- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in the hexahydroquinoline core .

Q. What protocols are used to assess the compound’s stability under experimental conditions?

- Solution stability : Conduct accelerated degradation studies in buffers (pH 2–9) at 40°C for 72 hours, with HPLC monitoring for degradation products .

- Solid-state stability : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and purity?

- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 2³ factorial design reduces required experiments by 50% while maximizing yield .

- Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to pinpoint optimal conditions .

- Case study : A study on similar hexahydroquinoline derivatives achieved 85% yield via DoE-driven optimization .

Q. How should contradictory biological activity data across studies be systematically analyzed?

- Source investigation : Compare experimental conditions (e.g., cell line variability, assay protocols, compound purity) .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to quantify variability and identify outliers. For example, IC₅₀ discrepancies may arise from differences in cell membrane permeability assays .

- Computational validation : Molecular docking simulations to assess binding affinity consistency across reported targets .

Q. What computational strategies predict reaction pathways and thermodynamic feasibility for derivative synthesis?

- Reaction path search : Apply quantum mechanical methods (DFT, MP2) to map energy profiles for key steps like cyclization or amide bond formation .

- Transition state analysis : Identify intermediates using Gaussian 16 or ORCA software to optimize activation barriers .

- Case study : ICReDD’s workflow reduced reaction development time by 40% for analogous heterocycles via computation-experiment feedback loops .

Methodological Considerations

- Synthetic challenges : Steric hindrance from the 3-methoxyphenyl group may require tailored catalysts (e.g., bulky Lewis acids) .

- Data validation : Cross-validate NMR assignments with X-ray crystallography when possible, as seen in related 1,4-dihydropyridine derivatives .

- Ethical compliance : Adhere to safety protocols (e.g., fume hood use, PPE) due to potential irritant properties of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.